Darglitazone (CAS: 141200-24-0) is a potent, second-generation member of the thiazolidinedione (TZD) class of insulin-sensitizing compounds. It functions as a high-affinity, selective agonist for the Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a nuclear receptor that is a primary regulator of adipogenesis, glucose homeostasis, and lipid metabolism. As a research tool, its value is defined by its specific interaction with PPARγ, allowing for the investigation of pathways related to insulin resistance and type 2 diabetes, benchmarked against other well-characterized TZDs.
Selecting a thiazolidinedione based on class name alone is unreliable for reproducible research due to significant functional differences between analogs. Minor structural variations, such as those between Darglitazone, Rosiglitazone, Pioglitazone, and the withdrawn Troglitazone, result in distinct profiles for receptor binding affinity, PPAR isoform selectivity (γ vs. α/δ), and compound-specific toxicity. For instance, the substitution of Troglitazone is mandated in many protocols to avoid its unique, non-class-effect hepatotoxicity, which can confound experimental results. Similarly, differing affinities for PPARα can introduce unintended lipid-modulating effects separate from PPARγ-mediated insulin sensitization, making precise compound selection critical for isolating specific biological pathways.
In competitive binding assays using human PPARγ ligand-binding domain, Darglitazone (CP-86,325) demonstrates a high binding affinity with a Ki of 70 nM. This affinity is comparable to that of Rosiglitazone (Ki = 40 nM) and shows a 4-fold stronger affinity than Pioglitazone (Ki = 280 nM) and a 7-fold stronger affinity than the first-generation compound Troglitazone (Ki = 490 nM).
| Evidence Dimension | PPARγ Binding Affinity (Ki) |
| Target Compound Data | 70 nM |
| Comparator Or Baseline | Rosiglitazone (40 nM), Pioglitazone (280 nM), Troglitazone (490 nM) |
| Quantified Difference | 4x higher affinity than Pioglitazone; 7x higher affinity than Troglitazone |
| Conditions | Competitive radioligand binding assay with human PPARγ ligand-binding domain. |
This establishes Darglitazone as a high-potency tool, requiring lower concentrations to achieve receptor saturation compared to common alternatives like Pioglitazone and Troglitazone.
Darglitazone (CP-86,325) displays high functional selectivity for PPARγ. In cell-based transactivation assays, it activates PPARγ with an EC50 of 100 nM while showing no significant activation of human PPARα or PPARδ at concentrations up to 10,000 nM. This profile contrasts with compounds like Pioglitazone, which exhibits dual PPARα/γ activity, and Troglitazone, which activates PPARα with an EC50 of 4,800 nM.
| Evidence Dimension | PPAR Isoform Activation (EC50) |
| Target Compound Data | PPARγ: 100 nM; PPARα: >10,000 nM; PPARδ: >10,000 nM |
| Comparator Or Baseline | Troglitazone (PPARγ: 760 nM; PPARα: 4,800 nM); Rosiglitazone (PPARγ: 30 nM; PPARα: >10,000 nM) |
| Quantified Difference | >100-fold functional selectivity for PPARγ over PPARα/δ. |
| Conditions | Cotransfection assay in CV-1 cells measuring activation of human PPAR isoforms. |
For studies aiming to isolate PPARγ-specific effects, Darglitazone avoids the confounding variables introduced by activating PPARα, which has distinct roles in lipid metabolism.
The first-generation TZD, Troglitazone, was withdrawn from the market due to a high incidence of idiosyncratic hepatotoxicity, with clinically significant elevations in serum aminotransferase levels (>3x Upper Limit of Normal) occurring in 1.9% of patients in large trials, compared to 0.6% in placebo recipients. Later-generation TZDs, including Rosiglitazone and Pioglitazone, which lack the specific vitamin E-like side chain of Troglitazone suspected in its toxicity, show a much lower incidence of liver enzyme elevation, comparable to placebo (approx. 0.25%). Darglitazone's structure aligns with this safer second-generation profile.
| Evidence Dimension | Incidence of Serum ALT Elevation >3x ULN |
| Target Compound Data | N/A (Inferred from structural class and comparator data) |
| Comparator Or Baseline | Troglitazone (1.9%) vs. Rosiglitazone/Pioglitazone (~0.25%) and Placebo (0.25-0.6%) |
| Quantified Difference | Troglitazone shows a ~7.6-fold higher incidence of significant ALT elevation compared to other TZDs. |
| Conditions | Data from large prospective clinical trials of TZD antidiabetic agents. |
Procuring Darglitazone allows researchers to avoid the known, severe, and confounding hepatotoxic effects of Troglitazone, ensuring that observed cellular stress or toxicity is not an artifact of the tool compound.
For research focused on deconvoluting the specific downstream genetic targets of PPARγ activation, Darglitazone is an appropriate choice. Its >100-fold functional selectivity over PPARα and PPARδ ensures that observed changes in gene expression are not confounded by the activation of other PPAR isoforms, a known issue with less selective compounds like Pioglitazone.
As a well-characterized second-generation TZD with high affinity (Ki = 70 nM), Darglitazone serves as an effective benchmark compound in structure-activity relationship (SAR) studies. Its potency, which is significantly higher than that of Pioglitazone and Troglitazone, makes it a valuable reference for evaluating novel PPARγ agonists.
In long-duration cell culture experiments or chronic in vivo studies where compound-induced toxicity can compromise results, Darglitazone is a suitable substitute for Troglitazone. By using a second-generation TZD, researchers can mitigate the risk of the specific, well-documented hepatotoxicity associated with Troglitazone, thereby improving the reliability and interpretability of long-term metabolic data.